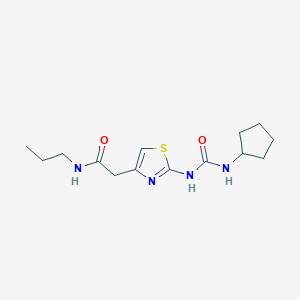

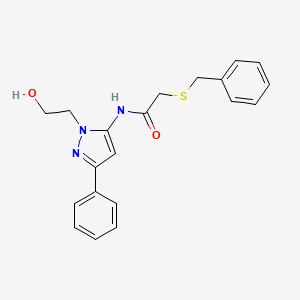

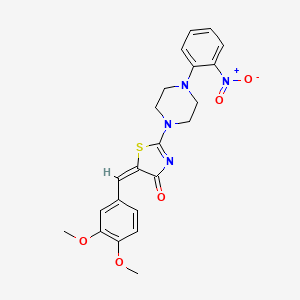

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-propylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-propylacetamide, also known as CP-544326, is a small molecule inhibitor of the chemokine receptor CXCR1 and CXCR2. The compound has been extensively studied for its potential use in treating inflammation-related diseases.

Wissenschaftliche Forschungsanwendungen

Glutaminase Inhibitors in Cancer Treatment :

- Analog compounds of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-propylacetamide have been studied for their potential as glutaminase inhibitors. Glutaminase is an enzyme that plays a critical role in cancer cell metabolism. Inhibitors like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) have shown potential in treating various cancer types by targeting cancer metabolism. For example, one study found that certain BPTES analogs demonstrated efficacy in attenuating the growth of human lymphoma cells in vitro and in mouse models (Shukla et al., 2012).

Glucokinase Activators for Diabetes Treatment :

- Research on N-thiazole substituted arylacetamides, which are structurally related to the compound , has indicated their potential as glucokinase activators. These compounds could be beneficial for treating type 2 diabetes. For instance, one study found that specific analogs significantly increased glucose uptake and glycogen synthesis in rat primary cultured hepatocytes, showing promise as a new anti-diabetic treatment (Li et al., 2010).

Antimicrobial Agents Development :

- The use of 2-Cyano-N-arylacetamide reagents in the synthesis of various nitrogenous heterocycles, including thiazole, has been explored for their antimicrobial properties. These compounds have shown effectiveness against certain strains of bacteria and fungi, as demonstrated by molecular docking studies (Ewies & Abdelsalaam, 2020).

Allosteric Inhibition for Cancer Therapy :

- Allosteric inhibitors based on similar compounds have been designed to target kidney-type glutaminase (GLS), a therapeutic approach for cancer treatment. The development of these inhibitors, particularly those that can disrupt the enzymatic activity of GLS, is a significant area of research. One study highlighted the effectiveness of these inhibitors in reducing cancer cell proliferation (Zimmermann et al., 2018).

Enzyme Inhibition in Neurological Disorders :

- Derivatives of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide have been synthesized and evaluated as inhibitors of β-secretase (BACE-1), an enzyme implicated in neurological disorders like Alzheimer's disease. These compounds have shown potential in inhibiting BACE-1, indicating their utility in treating such disorders (Yan et al., 2017).

Anticonvulsant Activities :

- Studies have been conducted on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which are structurally related to the compound , to explore their anticonvulsant activities. These studies have shown that certain derivatives provide protection against seizures, indicating their potential as anticonvulsant agents (Kohn et al., 1993).

Eigenschaften

IUPAC Name |

2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2S/c1-2-7-15-12(19)8-11-9-21-14(17-11)18-13(20)16-10-5-3-4-6-10/h9-10H,2-8H2,1H3,(H,15,19)(H2,16,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFAURGPAFVOIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1=CSC(=N1)NC(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-propylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-methyl-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2984958.png)

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2984960.png)

![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylpropanamide](/img/structure/B2984972.png)

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2984973.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2984975.png)

![tert-butyl N-{2-cyclopentyl-2-[(3,6-dichloropyridin-2-yl)formamido]ethyl}carbamate](/img/structure/B2984976.png)